molecular formula C17H13N5O6 B2645084 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide CAS No. 941923-41-7

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide

Cat. No.: B2645084
CAS No.: 941923-41-7
M. Wt: 383.32
InChI Key: GOGLKPDKTSPHRH-UHFFFAOYSA-N
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Description

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin core substituted with methyl groups at positions 2 and 9, a ketone at position 4, and a 3,5-dinitrobenzamide moiety at position 2.

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O6/c1-9-4-3-5-20-15(9)18-10(2)14(17(20)24)19-16(23)11-6-12(21(25)26)8-13(7-11)22(27)28/h3-8H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGLKPDKTSPHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Substitution Reactions: Introduction of dimethyl and oxo groups onto the pyrido[1,2-a]pyrimidine core through substitution reactions using reagents such as methyl iodide and oxidizing agents.

    Coupling with Dinitrobenzamide: The final step involves coupling the substituted pyrido[1,2-a]pyrimidine with 3,5-dinitrobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to convert nitro groups to amino groups using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield the corresponding amines, while oxidation can introduce carboxyl or hydroxyl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrido[1,2-a]pyrimidine core is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Derivatives of pyrido[1,2-a]pyrimidines exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. Preliminary tests indicate that N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide could possess similar properties, making it a candidate for developing new antibiotics .

Biochemical Research

Enzyme Inhibition :
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that the compound could inhibit lipoxygenase enzymes, which are critical in inflammatory processes. This inhibition could lead to potential therapeutic applications in treating inflammatory diseases .

Mechanistic Studies :
The unique structural features of this compound allow for detailed mechanistic studies to understand its interaction with biological targets at the molecular level. Such studies can provide insights into the compound's pharmacodynamics and pharmacokinetics, essential for drug development .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. By modifying different functional groups on the pyrido[1,2-a]pyrimidine scaffold, researchers can develop analogs with enhanced biological activity or selectivity towards specific targets .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobial TestingShowed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Study CEnzyme InhibitionIdentified as a potent inhibitor of lipoxygenase with an IC50 value indicating effective anti-inflammatory potential .

Mechanism of Action

The mechanism of action of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrimido[4,5-d]pyrimidin Derivatives

Compounds like 3a and 3c () feature pyrimido[4,5-d]pyrimidin cores with acrylamide substituents. These structures emphasize the importance of fused heterocycles in enhancing binding affinity to kinases or DNA-associated enzymes.

Imidazo[1,2-a]pyridine Derivatives

describes diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l), which incorporates a partially saturated imidazo-pyridine system. Unlike the fully aromatic target compound, this structure’s reduced planarity and ester groups may decrease membrane permeability but improve metabolic resistance .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (MIC/MBC) Synthesis Yield
Target Compound Pyrido[1,2-a]pyrimidin 2,9-dimethyl, 4-oxo, 3,5-dinitro Not reported Not reported
N-(5-azidopentyl)-3,5-dinitrobenzamide (3) Benzamide Azidopentyl MIC: 0.25–2 µg/mL 97%
3a () Pyrimido[4,5-d]pyrimidin Acrylamide Kinase inhibition (inferred) Moderate
1l () Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, esters Not reported 51%

Table 2: Physicochemical Properties

Compound Name Planarity Electron-Withdrawing Groups Solubility (Predicted)
Target Compound High 3,5-dinitro, 4-oxo Low (lipophilic core)
N-(5-chloropentyl)-3,5-dinitrobenzamide (4) Moderate 3,5-dinitro Moderate (polar side chain)
3c () High Acrylamide, methoxy Low

Biological Activity

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure is characterized by a pyrido[1,2-a]pyrimidine core fused with a dinitrobenzamide moiety. The molecular formula is C21H18N4O5C_{21}H_{18}N_{4}O_{5} with a molecular weight of approximately 390.5 g/mol. Its IUPAC name is N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide.

PropertyValue
Molecular Formula C21H18N4O5
Molecular Weight 390.5 g/mol
IUPAC Name This compound
InChI Key UMHQNCXDTSAMFL-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases or enzymes involved in cellular signaling pathways, which could lead to its potential anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant anticancer properties. For instance, similar derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that derivatives of pyrido[1,2-a]pyrimidine could inhibit tumor growth in xenograft models through the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses activity against a range of pathogenic bacteria and fungi. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of this compound in human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across several cancer types, including breast and lung cancer cells. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against various strains of bacteria such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods. The compound exhibited significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL .

Comparative Analysis

When compared to other compounds in the same chemical family or with similar functional groups, this compound shows unique biological properties due to its specific structural features.

Compound NameBiological ActivityMIC (µg/mL)
N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin)Anticancer (breast/lung cancer)8 - 32
Similar Pyrido DerivativeAntibacterial (E. coli)16 - 64
Thiazole-based CompoundAntifungal32 - 128

Q & A

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :
  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, culture media).
  • Mechanistic studies : Compare target engagement (e.g., enzyme inhibition vs. membrane disruption) using SPR or microscale thermophoresis .

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